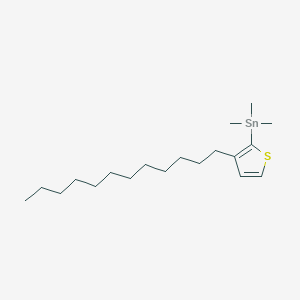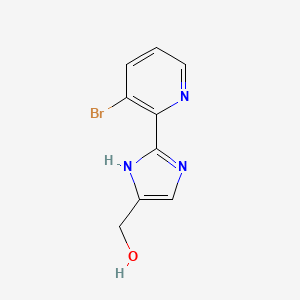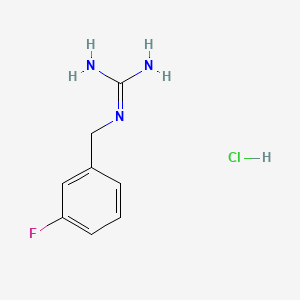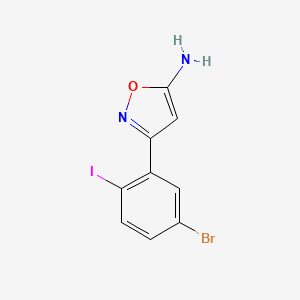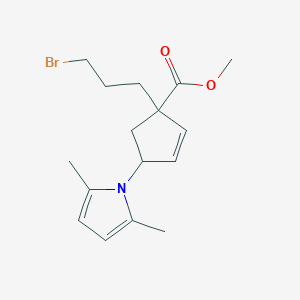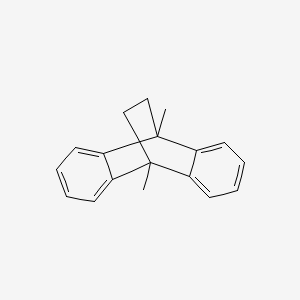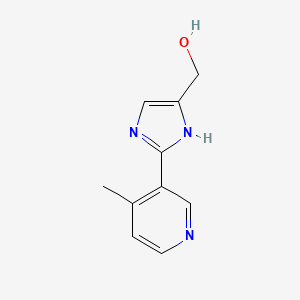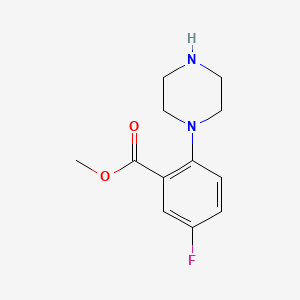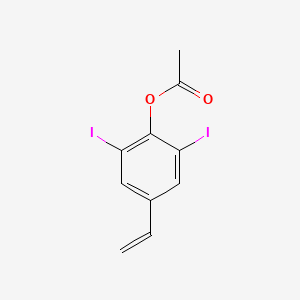![molecular formula C13H20FN3O B13698457 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoroethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline typically involves the reaction of 2-fluoroethylamine with 1-(2-methoxyphenyl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .
化学反应分析
Types of Reactions
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced form of this compound.
Substitution: Substituted derivatives with various nucleophiles.
科学研究应用
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
- N-[3-[[2-[4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxy-anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide
- 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline
Uniqueness
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluoroethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in various research applications .
属性
分子式 |
C13H20FN3O |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C13H20FN3O/c1-18-13-10-11(2-3-12(13)15)17-8-6-16(5-4-14)7-9-17/h2-3,10H,4-9,15H2,1H3 |
InChI 键 |
SZYMLGKHKGKYEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)CCF)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


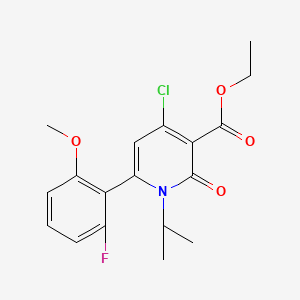
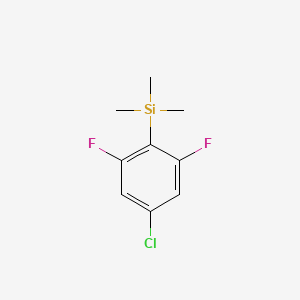
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

